Benzaldehyde, 2,3-dihydroxy-6-nitro-
Description
Contextualization within the Landscape of Aromatic Aldehyde Chemistry
Aromatic aldehydes, with benzaldehyde (B42025) as the parent compound, are a pivotal class of organic molecules. The aldehyde functional group (-CHO) is a potent site for a variety of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. The benzene (B151609) ring itself is susceptible to electrophilic aromatic substitution, and the nature and position of substituents on the ring profoundly influence its reactivity and the orientation of incoming groups. The presence of multiple, electronically distinct substituents, as in the case of Benzaldehyde, 2,3-dihydroxy-6-nitro-, introduces a layer of complexity and potential for nuanced chemical behavior.
Historical Development and Initial Academic Perspectives on Nitrated Dihydroxybenzaldehydes
The history of nitrated benzaldehydes is intrinsically linked to the development of electrophilic aromatic substitution reactions. The nitration of benzaldehyde itself has been a subject of study for over a century, with early investigations establishing the directing effects of the aldehyde group. oc-praktikum.deresearchgate.net The synthesis of various nitro- and dihydroxy-substituted benzaldehydes has been documented, often as intermediates in the preparation of more complex molecules. For instance, the synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde has been reported, proceeding from 2,3-dimethoxy-5-nitrobenzaldehyde through demethylation using hydrobromic acid in glacial acetic acid. prepchem.com Similarly, methods for the preparation of 3,4-dihydroxy-6-nitrobenzaldehyde are known. chemicalbook.com These historical precedents provide potential, though unverified, pathways for the synthesis of the 6-nitro isomer.
Structural Peculiarities and Stereoelectronic Influences of Hydroxyl and Nitro Substituents on Aromatic Systems
The chemical character of Benzaldehyde, 2,3-dihydroxy-6-nitro- would be dictated by the interplay of the electronic effects of its substituents.
Hydroxyl (-OH) Groups: The two hydroxyl groups at the 2- and 3-positions are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com They donate electron density to the aromatic ring through a resonance effect (+R), which outweighs their inductive electron-withdrawing effect (-I). This increased electron density makes the ring more susceptible to electrophilic attack.
Nitro (-NO₂) Group: Conversely, the nitro group at the 6-position is a powerful deactivating group and a meta-director. libretexts.orgchemistrysteps.com It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. This deactivation makes electrophilic substitution more difficult.
Aldehyde (-CHO) Group: The aldehyde group is also a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgdoubtnut.com
The combined influence of these groups on the benzaldehyde ring is complex. The strong activating effect of the two hydroxyl groups would be counteracted by the potent deactivating effects of the nitro and aldehyde groups. The directing effects would also be in competition. The hydroxyl groups would direct incoming electrophiles to the 4- and 6-positions (para and ortho to the hydroxyls, respectively). However, the 6-position is already occupied by the nitro group. The aldehyde and nitro groups would direct incoming electrophiles to the 4- and 5-positions (meta to them). Therefore, the regioselectivity of any further substitution on the ring would be a subject of considerable interest.
Table 1: Expected Electronic Effects of Substituents on the Benzaldehyde Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OH | 2 | -I | +R | Activating | Ortho, Para |
| -OH | 3 | -I | +R | Activating | Ortho, Para |
| -NO₂ | 6 | -I | -R | Deactivating | Meta |
| -CHO | 1 | -I | -R | Deactivating | Meta |
Overview of Current Academic Research Trajectories in Benzaldehyde, 2,3-dihydroxy-6-nitro- Chemistry
Given the absence of direct research on Benzaldehyde, 2,3-dihydroxy-6-nitro-, its potential research trajectories can only be extrapolated from studies on analogous compounds. Dihydroxy- and nitro-substituted benzaldehydes are valuable precursors in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and materials with interesting optical or electronic properties.
The presence of multiple reactive sites—the aldehyde, the hydroxyl groups, and the nitro group (which can be reduced to an amine)—suggests that this molecule could serve as a versatile building block in organic synthesis. For example, it could potentially be used to synthesize novel heterocyclic compounds or be incorporated into polymeric structures. The specific substitution pattern might also impart unique biological activity, a common feature of polyphenolic compounds.
Future research on this compound would logically begin with the development of a reliable synthetic route. Subsequent studies would involve its full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and an investigation of its fundamental chemical reactivity. Should these initial studies reveal interesting properties, the compound could then be explored for applications in medicinal chemistry, materials science, or as a ligand in coordination chemistry. The significant steric hindrance around the aldehyde group, due to the adjacent hydroxyl and nitro substituents, would also present an interesting avenue for studying its impact on reactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
144156-89-8 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2,3-dihydroxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H5NO5/c9-3-4-5(8(12)13)1-2-6(10)7(4)11/h1-3,10-11H |
InChI Key |
NCTNMQLZSVOAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)O)O |
Origin of Product |
United States |
Methodologies for the Synthesis and Derivatization of Benzaldehyde, 2,3 Dihydroxy 6 Nitro
Strategic Approaches to the Core Scaffold Construction of Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro-
The foundational approaches to building the 2,3-dihydroxy-6-nitrobenzaldehyde scaffold revolve around the sequential and regioselective introduction of the nitro, hydroxyl, and aldehyde functionalities onto an aromatic precursor.
The construction of the target molecule typically begins with a more simply substituted and commercially available benzene (B151609) derivative. A plausible and strategic multi-step pathway initiates from 2,3-dihydroxybenzaldehyde (B126233). This approach leverages a readily available precursor where two of the three required functional groups are already in the desired positions. nist.govnih.govchemicalbook.comsigmaaldrich.com An alternative conceptual pathway could start from m-nitrophenol, requiring subsequent hydroxylation and formylation steps. sciencemadness.org
A key synthesis route involves the direct nitration of 2,3-dihydroxybenzaldehyde. This process must be carefully controlled to achieve the desired substitution pattern. Another viable route begins with a precursor like 3-ethoxy-4-hydroxybenzaldehyde, which can be nitrated and subsequently de-ethylated to yield a dihydroxy-nitrobenzaldehyde structure. A similar method has been documented for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). google.comgoogle.com
The table below outlines potential precursors for the synthesis.
Table 1: Potential Precursors for Synthesis
| Precursor Molecule | Rationale for Use |
|---|---|
| 2,3-Dihydroxybenzaldehyde | Contains the required aldehyde and catechol moieties in the correct relative positions. nist.govsigmaaldrich.com |
| 3-Nitrocatechol | Contains the nitro group and catechol structure; requires a subsequent formylation step. nih.gov |
| m-Nitrophenol | A simple starting material requiring introduction of two hydroxyl groups and one aldehyde group. sciencemadness.org |
Achieving the specific isomer, Benzaldehyde, 2,3-dihydroxy-6-nitro-, is critically dependent on the regioselectivity of the functionalization reactions.
Nitration: This is a crucial step, typically achieved using a mixture of nitric acid and sulfuric acid. nih.gov The directing effects of the substituents on the aromatic ring are paramount. In the case of 2,3-dihydroxybenzaldehyde, the two hydroxyl groups are strongly activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The position targeted for nitration (C6) is ortho to the C-2 hydroxyl group and para to the C-3 hydroxyl group, while also being meta to the C-1 aldehyde group. The powerful activating and directing influence of the two hydroxyl groups is expected to overcome the deactivating effect of the aldehyde, guiding the electrophilic nitronium ion (NO₂⁺) to the C-6 position. The nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to produce 2-hydroxy-3,5-dinitrobenzaldehyde demonstrates that nitration occurs at positions directed by the hydroxyl group. oatext.com
Hydroxylation: Introducing hydroxyl groups onto a pre-existing nitro-substituted benzaldehyde is a less common strategy due to the deactivating nature of both the nitro and aldehyde groups, making electrophilic hydroxylation challenging.
Aldehyde Introduction (Formylation): If starting from a precursor like 3-nitrocatechol, an aldehyde group must be introduced. nih.gov Several classic formylation reactions could be employed:
Reimer-Tiemann Reaction: This method uses chloroform (B151607) in a basic solution to formylate phenols. It could potentially be applied to 3-nitrocatechol to introduce the aldehyde group, although control of regioselectivity between the C2 and C6 positions would be a significant challenge. sciencemadness.org
Duff Reaction: This reaction uses hexamethylenetetramine to formylate activated aromatic rings like phenols. A modified Duff reaction has been used for the ortho-formylation of methylnitrophenols. sciencemadness.org
Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride and a formamide (B127407) (like DMF) to formylate electron-rich aromatic rings. chemeurope.com
To enhance regioselectivity and prevent unwanted side reactions during synthesis, particularly during the nitration step, protecting group strategies can be employed for the catechol hydroxyl groups. organic-chemistry.org The temporary protection of one or both hydroxyls can alter their directing effects and prevent oxidation under harsh nitrating conditions.
A selective protection strategy could involve forming a cyclic protecting group across the two adjacent hydroxyls. researchgate.net For instance, a cyclic carbonate can be introduced and later removed under mild hydrolytic conditions. mdpi.com Another option is the formation of a dioxepane, which can be removed with a Lewis acid like aluminum(III) chloride. organic-chemistry.org By protecting the catechol moiety, the electronic properties of the ring are modified, which could fine-tune the regiochemical outcome of the nitration step.
Table 2: Protecting Group Strategies for Catechols
| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |
|---|---|---|---|
| Cyclic Carbonate | Diphenyl Carbonate | Mild Hydrolysis (e.g., addition of water) | mdpi.com |
Advanced Synthetic Techniques for Benzaldehyde, 2,3-dihydroxy-6-nitro- and Its Analogues
Modern synthetic chemistry offers advanced methods that can potentially streamline the synthesis, improve yields, and enhance safety.
Transition metal catalysis provides powerful tools for C-H bond functionalization and cross-coupling reactions, offering alternative routes to construct complex substituted benzaldehydes. researchgate.net While a direct one-step synthesis of the target molecule via this approach is not established, these methods could be applied to create key intermediates or analogues.
For example, a palladium- or rhodium-catalyzed reaction could be envisioned to introduce the aldehyde group onto a pre-functionalized aromatic ring. acs.orgresearchgate.net Oxidative C-H bond acylation, where a C-H bond is directly coupled with an aldehyde to form a ketone, is a related transformation that highlights the potential of these catalysts. nih.gov A strategy could involve the synthesis of a suitably protected and halogenated nitrocatechol, which could then undergo a transition metal-catalyzed formylation or a related cross-coupling reaction to install the aldehyde group.
Nitration reactions are often highly exothermic and can pose significant safety risks when performed on a large scale in traditional batch reactors. psu.edu Flow chemistry and microreactor technologies offer a safer and more efficient alternative. youtube.com These systems provide superior mixing and heat transfer, allowing for precise control over reaction conditions like temperature and residence time. acs.org
The use of a microreactor for the nitration of the 2,3-dihydroxybenzaldehyde precursor would enable the reaction to be run under more intense conditions (e.g., higher temperatures) than safely possible in a batch process, potentially reducing reaction times from hours to minutes. appliedcatalysts.com This technology minimizes the volume of the reaction mixture at any given time, significantly reducing the risks associated with potential thermal runaway. google.commicroflutech.comtandfonline.com The improved control can also lead to higher selectivity and yields, minimizing the formation of unwanted byproducts. acs.orgenergetic-materials.org.cn
Table 3: Comparison of Batch vs. Flow Chemistry for Nitration
| Feature | Batch Reactor | MicroFlo™ Reactor (Example) | Reference |
|---|---|---|---|
| Operating Temperature | 10–20 °C (Diluted) | 60–70 °C (Neat) | appliedcatalysts.com |
| Reaction Time | ~3 hours | ~5 minutes | appliedcatalysts.com |
| Safety | Risk of exothermic runaway, large inventory of energetic material | Real-time consumption, minimal reactant inventory, superior heat transfer | acs.orgappliedcatalysts.com |
| Process Efficiency | Lower throughput, requires downstream separation of solvents | Higher throughput, potential for neat reaction simplifies purification | appliedcatalysts.com |
Integration of Green Chemistry Principles and Sustainable Methodologies in Benzaldehyde, 2,3-dihydroxy-6-nitro- Production
The production of complex nitroaromatic compounds traditionally involves harsh reaction conditions, such as the use of strong acids and high temperatures, which pose environmental and safety risks. nih.gov Modern synthetic chemistry is increasingly focused on the integration of green chemistry principles to mitigate these issues. For the synthesis of related nitrobenzaldehydes, sustainable approaches have been explored.
One key principle of green chemistry is the use of recyclable catalysts. For instance, in the synthesis of 2-nitrobenzaldehyde, a reusable acidic heterogeneous catalyst has been employed for the formation and subsequent hydrolysis of 2-nitrophenyl-1,3-dioxolane. This method not only facilitates the separation of isomers but also reduces waste by allowing the catalyst to be recycled multiple times without a significant loss of efficiency. researchgate.net The use of such catalysts avoids the need for corrosive mineral acids and simplifies downstream processing. psu.edu
Another green approach involves the chemoselective reduction of functional groups to avoid the use of protecting groups and reduce the number of synthetic steps. In the case of nitrobenzaldehydes, the selective reduction of the nitro group in the presence of a carbonyl group is a significant challenge. However, advancements have been made using milder reducing agents and selective catalysts. For example, the use of phenylsilane (B129415) (H₃SiPh) with an iron(salen) complex has been shown to chemoselectively reduce the nitro group while leaving the aldehyde functionality intact. nih.govacs.org This contrasts with stronger reducing agents like pinacol (B44631) borane (B79455) (HBpin) which reduce both functional groups. nih.gov
Furthermore, the choice of solvents and reagents is critical. The nitration of benzaldehyde derivatives can be achieved using various nitrating agents, and research into milder and more selective conditions is ongoing. psu.edu The use of safer solvents and the reduction of hazardous by-products are central to making the synthesis of compounds like Benzaldehyde, 2,3-dihydroxy-6-nitro- more sustainable.
| Green Chemistry Approach | Application in Nitrobenzaldehyde Synthesis | Reference |
| Recyclable Catalysts | Use of a reusable acidic heterogeneous catalyst for acetal (B89532) formation and hydrolysis. | researchgate.net |
| Chemoselective Reduction | Iron(salen) catalyzed reduction of the nitro group with phenylsilane, preserving the aldehyde. | nih.govacs.org |
| Safer Reagents | Exploration of alternative nitrating agents to improve selectivity and reduce hazards. | psu.edu |
Functionalization and Derivatization Strategies for Benzaldehyde, 2,3-dihydroxy-6-nitro-
The presence of three distinct functional groups—aldehyde, phenolic hydroxyl, and nitro groups—on the aromatic ring of Benzaldehyde, 2,3-dihydroxy-6-nitro- offers multiple avenues for chemical modification and the synthesis of a wide array of derivatives.
The aldehyde group is a versatile functional handle for a variety of chemical transformations.
Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines). A similar reaction with hydrazides can yield hydrazones. For example, 2-hydroxy-3,5-dinitrobenzaldehyde has been reacted with 2-cyanoacetohydrazide (B512044) in ethanol (B145695) with a catalytic amount of acetic acid to produce (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.com This type of reaction is fundamental in the synthesis of various heterocyclic compounds and biologically active molecules.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. This transformation introduces a new functional group that can be further modified, for example, through esterification or amidation.
Reduction: The aldehyde can be reduced to a primary alcohol. This would yield a dihydroxy-nitro benzyl (B1604629) alcohol derivative, which could be a precursor for other compounds.
Acetal Formation: Reaction with alcohols or diols in the presence of an acid catalyst can protect the aldehyde group as an acetal. This is particularly useful when subsequent reactions need to be performed on other parts of the molecule that are sensitive to the aldehyde functionality. The formation of ethylene (B1197577) acetals of nitrobenzaldehydes has been used as a strategy for isomer separation. researchgate.net
| Transformation | Reagents/Conditions | Product Type | Example Reference |
| Schiff Base Formation | Primary amines | Imine | nih.gov |
| Hydrazone Formation | Hydrazides, acetic acid, ethanol | Hydrazone | oatext.com |
| Acetal Formation | Diols, acid catalyst | Acetal | researchgate.net |
The two phenolic hydroxyl groups are reactive sites for various modifications, and their reactivity can be influenced by their position on the aromatic ring and the electronic nature of the other substituents.
Etherification: The hydroxyl groups can be converted to ethers through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This modification can alter the solubility and electronic properties of the molecule. The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) involves the cleavage of an ether linkage, demonstrating the reversibility of this functionalization. google.comgoogle.com
Esterification: Reaction with acyl chlorides or anhydrides can form esters. This is a common strategy to protect the hydroxyl groups or to introduce new functionalities.
Influence on Reactivity: The presence and position of hydroxyl groups significantly impact the antioxidant capacity of benzaldehyde derivatives. wiserpub.com Dihydroxybenzaldehydes have been studied for their antioxidant properties, which are related to the ease of hydrogen atom or electron donation from the hydroxyl groups. wiserpub.com The antioxidant activity is influenced by the relative positions of the hydroxyl groups and can be enhanced by their dissociation at physiological pH. wiserpub.com
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine (aniline derivative). This introduces a versatile amino group that can be diazotized to form a diazonium salt, a gateway to numerous other functionalities (e.g., -OH, -CN, -X via Sandmeyer reaction). A variety of reducing agents and catalytic systems have been developed for this purpose, including iron-based catalysts that offer high chemoselectivity. nih.govacs.org For example, simple iron salts like FeBr₂ and Fe(acac)₃ have been used to catalyze the reduction of nitroaromatics. acs.org
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to nitroso or hydroxylamine (B1172632) intermediates. These intermediates can be trapped or can participate in further reactions. nih.gov
Aromatic Ring Substitution: The existing substituents on the ring will direct any further electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. The hydroxyl groups are strong activating groups and ortho-, para-directors. The aldehyde group is a deactivating meta-director. The combined effect of these groups will determine the position of any new substituent. Due to the strong activation by the hydroxyl groups, further substitution is possible, though the positions will be dictated by the interplay of all existing groups.
| Transformation | Reagents/Conditions | Product Type | Reference |
| Nitro to Amine Reduction | Iron(salen) complex, Phenylsilane (H₃SiPh) | Primary Amine | nih.govacs.org |
| Ether Cleavage | Zinc chloride, Hydrochloric acid | Phenolic Hydroxyl | google.comgoogle.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzaldehyde, 2,3 Dihydroxy 6 Nitro
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring in Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro-
The aromatic ring of Benzaldehyde, 2,3-dihydroxy-6-nitro- is subject to both electrophilic and nucleophilic substitution reactions, with its reactivity profoundly influenced by the attached functional groups.
The benzene (B151609) ring in this molecule possesses a combination of strongly activating and strongly deactivating substituents, leading to complex reactivity.
Activating Groups: The hydroxyl (-OH) groups at positions 2 and 3 are powerful activating substituents. dalalinstitute.com They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com This electron-donating effect is most pronounced at the ortho and para positions relative to the hydroxyl groups.
Deactivating Groups: Conversely, the nitro (-NO₂) group at position 6 and the aldehyde (-CHO) group at position 1 are strong deactivating substituents. masterorganicchemistry.com Both are electron-withdrawing groups that pull electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com These groups direct incoming electrophiles to the meta position.
For nucleophilic aromatic substitution (SNAr), the roles are reversed. Aromatic rings generally resist attack by nucleophiles, but the presence of strong electron-withdrawing groups, such as the nitro group, makes the ring electron-poor and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The nitro group is considered an activator for SNAr reactions, particularly when it is ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orglibretexts.org
| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on SNAr |
|---|---|---|---|---|
| -CHO (Aldehyde) | 1 | Strongly Deactivating | Meta | Activating |
| -OH (Hydroxyl) | 2 | Strongly Activating | Ortho, Para | Deactivating |
| -OH (Hydroxyl) | 3 | Strongly Activating | Ortho, Para | Deactivating |
| -NO₂ (Nitro) | 6 | Strongly Deactivating | Meta | Strongly Activating |
Reactions involving the 6-nitro group primarily center on its reduction or its role in activating the ring for nucleophilic substitution.
Reduction: The nitro group is readily reduced to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon), or reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. unimi.it The resulting 6-aminobenzaldehyde derivative would have significantly different electronic properties, as the amino group is a strong activator for electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 6-position strongly activates the ring towards nucleophilic attack. libretexts.org While the nitro group itself is generally a poor leaving group in SNAr reactions compared to halides, its presence facilitates the displacement of other potential leaving groups located at ortho or para positions. wikipedia.org In the absence of a better leaving group, reactions can proceed via a nucleophilic aromatic substitution of hydrogen (SNAr-H), where a hydride ion is displaced, though this often requires an oxidizing agent to complete the reaction. nih.gov Given the substitution pattern, a nucleophile might attack the carbon bearing the nitro group or other activated positions on the ring, leading to the formation of a stabilized Meisenheimer complex. libretexts.org
Chemical Transformations of the Aldehyde Functionality in Benzaldehyde, 2,3-dihydroxy-6-nitro-
The aldehyde group (-CHO) is a versatile functional group that participates in a wide array of chemical reactions, including carbonyl condensations and oxidation-reduction processes.
The aldehyde carbon is electrophilic and readily attacked by nucleophiles.
Condensation Reactions: As an aromatic aldehyde lacking α-hydrogens, Benzaldehyde, 2,3-dihydroxy-6-nitro- can undergo condensation reactions with enolates or other carbon nucleophiles. ijnrd.org A classic example is the aldol (B89426) condensation, where it can react with a ketone like acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. sigmaaldrich.comresearchgate.net It can also undergo condensation with active methylene (B1212753) compounds like nitromethane (B149229) (Henry reaction) or malonic esters (Knoevenagel condensation). ambeed.comarchive.org
Imine/Enamine Formation: The aldehyde reacts with primary amines to form imines (also known as Schiff bases) through a reversible addition-elimination mechanism. This reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com Reaction with secondary amines would lead to the formation of an enamine, if an α-hydrogen were available; however, since this is an aromatic aldehyde, this reaction is not typical.
The aldehyde group exists in an intermediate oxidation state and can be either oxidized or reduced.
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia (B1221849) solution). The product of this reaction would be 2,3-dihydroxy-6-nitrobenzoic acid.
Reduction: The aldehyde is readily reduced to a primary alcohol. youtube.com This is commonly accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). unimi.ityoutube.com The product of this reduction is (2,3-dihydroxy-6-nitrophenyl)methanol.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Aldol Condensation | Ketone/Aldehyde with α-H (e.g., Acetone), Base/Acid | β-Hydroxy Ketone / α,β-Unsaturated Ketone |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Oxidation | KMnO₄, H₂CrO₄, Ag(NH₃)₂⁺ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
Reactivity of the Dihydroxyl Moieties in Benzaldehyde, 2,3-dihydroxy-6-nitro-
The two phenolic hydroxyl groups at the C2 and C3 positions exhibit reactivity characteristic of phenols, with their behavior influenced by their proximity to each other and to the other functional groups on the ring.
The hydroxyl groups are acidic and can be deprotonated by a base to form phenoxide ions. The acidity is enhanced by the electron-withdrawing aldehyde and nitro groups. The relative reactivity of the two hydroxyl groups in reactions like alkylation or acylation is influenced by electronic effects and potential intramolecular hydrogen bonding. nih.gov
Given their ortho relationship, the two hydroxyl groups can act as a bidentate ligand, chelating with metal ions. They can also react with reagents like boronic acids or ketones/aldehydes to form five-membered cyclic acetals or ketals, respectively. This provides a method for selectively protecting the diol system.
Research on the regioselective protection of the similar compound 3,4-dihydroxybenzaldehyde (B13553) has shown that it is possible to selectively alkylate one hydroxyl group over the other. nih.gov In the case of Benzaldehyde, 2,3-dihydroxy-6-nitro-, the 2-hydroxyl group is ortho to both the aldehyde and nitro groups, while the 3-hydroxyl is meta to them. This differing electronic environment could be exploited for regioselective reactions. Furthermore, the hydroxyl groups, as strong electron donors, contribute to the antioxidant properties of dihydroxybenzaldehyde derivatives by facilitating electron or hydrogen atom transfer. wiserpub.com
Phenolic Reactivity: Esterification, Etherification, and Related Derivatizations
The presence of two hydroxyl groups on the aromatic ring allows for a range of reactions typical of phenols, including esterification and etherification. These reactions can be used to introduce various functional groups, modifying the properties of the parent molecule.
One notable application of the phenolic reactivity of 2,3-dihydroxy-6-nitrobenzaldehyde is in the field of solid-phase peptide synthesis. In this context, the compound can be used as a key component of a photolabile linker. An example of this is the reaction of 2,3-dihydroxy-6-nitrobenzaldehyde with bromovaleric acid in the presence of potassium bicarbonate in acetone. This reaction results in the etherification of one of the phenolic hydroxyl groups to form a carboxylic acid-terminated linker, which can then be attached to an aminomethylated polystyrene resin. epo.org
The general scheme for such an etherification is presented below:
Reaction Scheme: Etherification of 2,3-dihydroxy-6-nitrobenzaldehyde
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 2,3-dihydroxy-6-nitrobenzaldehyde | Bromovaleric acid | KHCO₃ | Acetone | Carboxylic acid-terminated ether derivative |
This derivatization highlights the utility of the phenolic hydroxyl groups in creating more complex molecular architectures for specific applications in synthetic chemistry. epo.org The introduction of electron-withdrawing groups, such as the nitro group present in this molecule, can enhance the acylation rates of the phenolic oxygen, facilitating these types of transformations. epo.org
Chelation and Complexation Properties with Metal Ions
No specific research findings or data on the chelation and complexation properties of Benzaldehyde, 2,3-dihydroxy-6-nitro- with metal ions were found in the available literature.
Intramolecular Interactions, Tautomerism, and Conformational Dynamics within Benzaldehyde, 2,3-dihydroxy-6-nitro-
No specific research findings or detailed analysis of the intramolecular interactions, such as hydrogen bonding, tautomerism, or the conformational dynamics of Benzaldehyde, 2,3-dihydroxy-6-nitro-, were found in the available literature.
Kinetic and Thermodynamic Aspects Governing the Chemical Transformations of Benzaldehyde, 2,3-dihydroxy-6-nitro-
No specific kinetic or thermodynamic data, such as rate constants, activation energies, or enthalpy and entropy of reactions involving Benzaldehyde, 2,3-dihydroxy-6-nitro-, were found in the available literature.
Advanced Spectroscopic and Structural Characterization of Benzaldehyde, 2,3 Dihydroxy 6 Nitro and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are instrumental in unraveling the connectivity of atoms within a molecule. By spreading the spectral information across two frequency axes, these techniques resolve overlapping signals and reveal correlations between different nuclei.
COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro-, a COSY spectrum would be expected to show correlations between the two aromatic protons, providing definitive evidence of their neighboring relationship on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For the target molecule, HSQC would link the aromatic proton signals to their corresponding aromatic carbon signals and the aldehyde proton to the carbonyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of Benzaldehyde, 2,3-dihydroxy-6-nitro-, HMBC would show correlations from the aldehyde proton to the aromatic carbons, and from the aromatic protons to the carbon atoms bearing the hydroxyl and nitro groups, thus confirming the substitution pattern.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar substituted benzaldehydes, is presented below. Actual experimental values would be necessary for a definitive assignment.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (CHO) | ~10.2 | ~190 | C2, C6 |
| C2 (OH) | - | ~150 | - |
| C3 (OH) | - | ~145 | - |
| C4 | ~7.8 | ~125 | C2, C6, C5 |
| C5 | ~8.2 | ~120 | C3, C1, C4 |
| C6 (NO₂) | - | ~148 | - |
| OH | Variable | - | C2, C3 |
Solid-State NMR for Investigating Polymorphic Forms and Supramolecular Assemblies
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. youtube.com This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for understanding supramolecular assemblies governed by intermolecular forces such as hydrogen bonding and π-π stacking. For Benzaldehyde, 2,3-dihydroxy-6-nitro-, with its multiple hydrogen bond donors (hydroxyl groups) and acceptors (nitro group, carbonyl oxygen), complex intermolecular interactions are expected, which can be probed by ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS).
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For Benzaldehyde, 2,3-dihydroxy-6-nitro-, with a molecular formula of C₇H₅NO₅, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its identity.
| Molecular Formula | Calculated Exact Mass (Da) |
| C₇H₅NO₅ | 183.0168 |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Mechanism Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For Benzaldehyde, 2,3-dihydroxy-6-nitro-, characteristic fragmentation patterns would be expected, such as the loss of the nitro group (NO₂), the hydroxyl groups (OH), and the formyl radical (CHO). The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the aromatic ring.
A plausible fragmentation pathway for Benzaldehyde, 2,3-dihydroxy-6-nitro- is outlined in the table below.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |
| 183.0168 | Loss of NO₂ | 137.0239 | 46.0055 |
| 183.0168 | Loss of OH | 166.0137 | 17.0027 |
| 183.0168 | Loss of CHO | 154.0191 | 29.0027 |
X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This includes precise bond lengths, bond angles, and torsional angles.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Environmental Effects on Molecular Structure
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For Benzaldehyde, 2,3-dihydroxy-6-nitro-, the spectrum is expected to be a composite of vibrations from the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups, as well as the substituted benzene ring.
The presence of adjacent hydroxyl, nitro, and aldehyde groups suggests the strong likelihood of intramolecular hydrogen bonding (e.g., between the C2-hydroxyl and the aldehyde, or the C3-hydroxyl and the nitro group), which would significantly influence the positions and shapes of their respective vibrational bands.
Key Expected Vibrational Modes:
O-H Vibrations: The two hydroxyl groups would typically show strong, broad absorption bands in the FTIR spectrum in the region of 3200-3500 cm⁻¹. The broadening is a result of hydrogen bonding. In a non-polar solvent or the gas phase, sharper, distinct bands for free O-H stretching might be observable.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two distinct, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Vibration: The carbonyl (C=O) stretch of the aldehyde group is a strong, sharp band in both FTIR and Raman spectra, generally found around 1700 cm⁻¹. Its exact position is sensitive to electronic effects; the electron-withdrawing nitro group would tend to shift it to a higher wavenumber, while conjugation and hydrogen bonding would shift it lower. For comparison, the gas-phase IR spectrum of 2,3-dihydroxybenzaldehyde (B126233) shows aldehydic bands, which serve as a baseline before considering the effects of the nitro group. nist.gov
NO₂ Vibrations: The nitro group is characterized by two prominent stretching vibrations: a strong asymmetric stretch (νas) typically between 1500 and 1570 cm⁻¹ and a weaker symmetric stretch (νs) between 1330 and 1370 cm⁻¹. These are among the most characteristic bands for identifying the presence of the nitro functionality.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ region. Their positions and intensities provide information about the substitution pattern.
C-O Vibrations: The C-O stretching of the phenolic hydroxyl groups will appear in the 1200-1300 cm⁻¹ range.
Environmental Effects: The molecular structure and, consequently, the vibrational spectra are sensitive to the chemical environment. In polar, protic solvents (like ethanol (B145695) or water), intermolecular hydrogen bonding between the solvent and the hydroxyl, nitro, and aldehyde groups of the molecule would occur. This would lead to significant broadening and shifting of the O-H and C=O stretching bands to lower frequencies compared to their positions in a non-polar solvent like cyclohexane (B81311) or in the gas phase.
Table 1: Predicted FTIR and Raman Peak Assignments for Benzaldehyde, 2,3-dihydroxy-6-nitro- Note: These are predicted ranges based on characteristic functional group frequencies and data from analogous compounds. nist.govnih.govnih.govnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Technique |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | FTIR, Raman |
| Aldehydic C-H Stretch | 2820 - 2880, 2720 - 2780 | Weak | FTIR |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | FTIR |
| Symmetric NO₂ Stretch | 1330 - 1370 | Medium | FTIR |
| C-O Stretch (Phenolic) | 1200 - 1300 | Medium | FTIR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insight into the electron transitions within a molecule upon absorption of UV or visible light. The electronic structure of Benzaldehyde, 2,3-dihydroxy-6-nitro- is rich due to the combination of a benzene ring with electron-donating hydroxyl groups (auxochromes) and electron-withdrawing nitro and aldehyde groups (chromophores).
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. Based on studies of related nitroaromatics, these transitions are typically assigned as follows uni-muenchen.denih.gov:
π→π* Transitions: These are high-intensity absorptions involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system. The presence of multiple substituents that modify the electron density of the ring will result in several such bands. Strong absorptions are expected in the 250-300 nm range. uni-muenchen.denih.gov
n→π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro, hydroxyl, or aldehyde groups) to a π* anti-bonding orbital. These transitions typically occur at longer wavelengths (around 350 nm) and are often seen as a shoulder on the more intense π→π* bands. uni-muenchen.denih.gov
The combination of hydroxyl, nitro, and aldehyde groups on the benzene ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to simpler molecules like nitrobenzene (B124822) or benzaldehyde. The spectrum of 4-nitrocatechol (B145892), for instance, shows a primary absorption band around 347 nm. uci.edu Similar long-wavelength absorption is anticipated for 2,3-dihydroxy-6-nitro-benzaldehyde, indicating its potential to absorb light in the near-UV and possibly the visible range, likely appearing as a yellow-colored compound. Studies on nitrobenzaldehyde isomers in different solvents show moderate solvatochromic shifts of about 0.2 eV, a phenomenon also expected for the title compound. nih.gov
Table 2: Predicted UV-Vis Absorption Bands for Benzaldehyde, 2,3-dihydroxy-6-nitro- in a Polar Solvent Note: Predicted λmax values are inferred from data on related compounds like nitrobenzaldehydes and nitrocatechols. uni-muenchen.denih.govuci.edu
| Predicted λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |
| ~250 - 280 | High (~10,000) | π→π* (Benzene/Nitro) |
| ~290 - 320 | Intermediate (~1,000) | π→π* (Arene) |
| ~340 - 380 | Low (~100) | n→π* (Nitro/Aldehyde) |
Emission (Fluorescence) Spectroscopy: Aromatic nitro compounds are well-known for having extremely low fluorescence quantum yields. uni-muenchen.de Upon photoexcitation to a singlet excited state (S₁), they typically undergo very rapid intersystem crossing (ISC) to a lower-energy triplet state (T₁). This process is often much faster than fluorescence emission, effectively quenching it.
Studies on ortho-nitrobenzaldehyde and 4-nitrocatechol have demonstrated this principle, showing an ultrafast decay of fluorescence on the order of femtoseconds to picoseconds. uni-muenchen.deuci.edu This rapid decay is attributed to the efficient population of "dark" nπ* states or triplet states. Therefore, it is highly probable that Benzaldehyde, 2,3-dihydroxy-6-nitro- would be non-fluorescent or, at best, exhibit extremely weak emission. Its photophysical properties would likely be dominated by non-radiative decay pathways, including intersystem crossing, making it a candidate for photochemical reactions originating from the triplet state rather than a fluorescent probe. uci.eduuci.edunih.gov
Theoretical and Computational Investigations of Benzaldehyde, 2,3 Dihydroxy 6 Nitro
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro-
Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic properties of substituted aromatic compounds. For Benzaldehyde, 2,3-dihydroxy-6-nitro-, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional structure.
Studies on related molecules, such as 4-nitrocatechol (B145892) and other substituted benzaldehydes, show that functional groups significantly influence molecular geometry and electronic properties. researchgate.netresearchgate.net The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is highly probable, a feature known to enhance molecular planarity and stability. nih.gov The strong electron-withdrawing nature of the nitro group, positioned ortho to one hydroxyl group and meta to the aldehyde, would profoundly impact the electron density distribution across the aromatic ring.
DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31+G(d), are used to compute key electronic descriptors. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. In this molecule, the HOMO is expected to be localized primarily on the electron-rich catechol ring, while the LUMO would likely be centered on the electron-deficient nitro group. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and the energy of the lowest-lying electronic transition. Nitro-aromatic compounds typically have a small HOMO-LUMO gap, suggesting higher reactivity. mdpi.com
Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). uci.edu For Benzaldehyde, 2,3-dihydroxy-6-nitro-, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions. researchgate.net Research on 4-nitrocatechol has shown that functionals like PBE0 and CAM-B3LYP are effective in simulating its absorption spectrum, which is dominated by π→π* and n→π* transitions, including charge-transfer (CT) states. uci.edu The presence of both electron-donating (-OH) and electron-withdrawing (-NO2) groups would likely result in significant intramolecular charge transfer upon photoexcitation.
Table 5.1: Predicted Electronic Properties from DFT (Hypothetical) This table is a hypothetical representation based on typical values for related nitro-catechol compounds.
| Property | Predicted Value/Characteristic | Computational Method Example |
| HOMO Energy | ~ -7.0 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | ~ -3.5 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | ~ 3.5 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | High, due to polar groups | DFT/B3LYP/6-311+G(d,p) |
| Key UV-Vis Transition | Intramolecular Charge Transfer | TD-DFT/CAM-B3LYP |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization, offering higher accuracy than DFT for certain properties, albeit at a much greater computational expense. nih.gov These methods are often used to benchmark results obtained from DFT.
For a molecule like Benzaldehyde, 2,3-dihydroxy-6-nitro-, ab initio calculations could provide highly accurate predictions of its geometry, vibrational frequencies, and thermochemical properties. conicet.gov.ar Studies on similar molecules have used methods like CCSD(T) to obtain "gold standard" bond energies and reaction barriers. nih.gov Such high-level calculations would be particularly useful for resolving the subtle interplay of electronic effects, such as resonance and inductive effects, stemming from the competing substituent groups. They can also be critical for accurately describing non-covalent interactions, such as the intramolecular hydrogen bond.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects on Benzaldehyde, 2,3-dihydroxy-6-nitro-
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational landscape of Benzaldehyde, 2,3-dihydroxy-6-nitro-, and, crucially, how it interacts with a solvent.
An MD simulation would involve placing the molecule in a simulation box, typically filled with explicit solvent molecules like water (using models such as TIP3P), and applying a force field (like COMPASS II or AMBER) to describe the interatomic forces. nih.govnih.gov The system's trajectory is then propagated over time by solving Newton's equations of motion.
These simulations, often run for nanoseconds, can explore different rotational conformations (rotamers) of the hydroxyl and aldehyde groups and monitor the dynamics of the intramolecular hydrogen bond. nih.govresearchgate.net A key area of investigation would be the solvation shell around the molecule. The simulation would show how water molecules arrange themselves around the polar nitro and hydroxyl groups, forming hydrogen bonds, and how they interact with the less polar aromatic ring. This provides insight into the molecule's solubility and how the solvent might mediate its reactivity. Analysis of extensive MD trajectories is crucial for understanding the stability of such systems, as initial energy minimization alone can sometimes lead to non-representative structures. nih.gov
Table 5.2: Hypothetical MD Simulation Setup
| Parameter | Example Specification | Purpose |
| Force Field | AMBER / GAFF | Describes potential energy of the system |
| Solvent Model | Explicit, TIP3P Water | Simulates aqueous environment realistically |
| System Size | ~10,000 atoms | Ensures no self-interaction across periodic boundaries |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
| Analysis | RMSD, Hydrogen Bonds, Radial Distribution Functions | To quantify stability, interactions, and solvent structure |
Computational Analysis of Reaction Mechanisms and Transition States Involving Benzaldehyde, 2,3-dihydroxy-6-nitro-
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for the reaction to proceed.
DFT is widely used to study reaction mechanisms involving nitroaromatic compounds. acs.org A common reaction for this class of molecule is reduction of the nitro group. A computational study could model this reduction, for example, by a hydride source. The process involves mapping the potential energy surface of the reaction.
This is done by identifying all relevant stationary points: reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of a reaction. Its structure is located on the potential energy surface as a first-order saddle point.
The solvent can have a profound effect on reaction rates and mechanisms. Computational models account for this in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as stabilizing charged intermediates or transition states. It is often used for initial explorations of a reaction pathway.
Explicit Solvent Models: As used in MD simulations, this approach includes individual solvent molecules in the calculation. nih.govresearchgate.net When studying a reaction mechanism, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed. The reacting species are treated with a high-level quantum mechanics method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding to a transition state, which can be critical for accurate energy barrier calculations.
For a reaction involving Benzaldehyde, 2,3-dihydroxy-6-nitro-, an explicit solvent model would be crucial for accurately modeling how water molecules might participate in proton transfer steps involving the hydroxyl groups or stabilize the highly polar transition states common in nitro group reductions.
Applications of Benzaldehyde, 2,3 Dihydroxy 6 Nitro in Materials Science and Catalysis
Precursor in the Synthesis of Advanced Polymer Architectures
There is no available research demonstrating the use of Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro- as a precursor for the synthesis of advanced polymer architectures.
No studies have been found that utilize Benzaldehyde, 2,3-dihydroxy-6-nitro- for the development of polymeric materials with specific optical, electronic, or mechanical properties.
The role of Benzaldehyde, 2,3-dihydroxy-6-nitro- as a cross-linking agent or monomer in the synthesis of functional resins has not been reported in the scientific literature.
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Benzaldehyde, 2,3-dihydroxy-6-nitro- Derivatives
While the catechol and aldehyde functionalities of Benzaldehyde, 2,3-dihydroxy-6-nitro- make it a theoretical candidate for ligand design in MOFs and coordination polymers, no published research has specifically explored its use or the use of its direct derivatives for this purpose. Research in this area often focuses on other substituted benzaldehydes.
Role in Homogeneous and Heterogeneous Catalysis
There is no documented evidence of Benzaldehyde, 2,3-dihydroxy-6-nitro- being employed in either homogeneous or heterogeneous catalysis.
No investigations into the catalytic activity of catalysts derived from Benzaldehyde, 2,3-dihydroxy-6-nitro- have been found in the reviewed literature.
The design and synthesis of chiral ligands for asymmetric catalysis based on the Benzaldehyde, 2,3-dihydroxy-6-nitro- scaffold have not been reported.
Information regarding "Benzaldehyde, 2,3-dihydroxy-6-nitro-" is not available in the specified contexts of Materials Science and Catalysis.
Following a comprehensive and exhaustive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound Benzaldehyde, 2,3-dihydroxy-6-nitro- (CAS No. 144156-89-8) in the areas stipulated by the request.
The investigation sought to find detailed research findings, data, and examples pertaining to the compound's use in the following areas:
Supramolecular Chemistry: No studies were found describing its role as a building block in host-guest chemistry, its contributions to self-assembly processes, or its development as a molecular recognition element.
Functional Dyes and Pigments: The search yielded no information on the development or application of this compound for creating functional dyes or pigments for non-biological purposes.
Electrochemical Applications: There is no available research on its use in the development of non-biological sensors or as a material for energy storage.
The only notable application found for Benzaldehyde, 2,3-dihydroxy-6-nitro- is in a patent for its use as a photolabile auxiliary in the chemical synthesis of peptides. epo.org This application, while scientifically significant, falls under the category of specialized organic synthesis and does not provide the necessary data to construct an article based on the requested outline focused on materials science and non-biological applications.
Without any available scientific data, research findings, or established applications in the specified fields, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The creation of content for the outlined sections and subsections would require speculation, which would not adhere to the required standards of scientific accuracy.
Therefore, this article cannot be generated.
Environmental Aspects and Degradation Pathways of Benzaldehyde, 2,3 Dihydroxy 6 Nitro
Photochemical Degradation Mechanisms Under Simulated Environmental Conditions
Photochemical degradation is a primary pathway for the transformation of aromatic compounds in the atmosphere and sunlit surface waters. For Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro-, its structure suggests a high susceptibility to photolysis. The aromatic ring, substituted with chromophoric groups like nitro and hydroxyl, can absorb solar radiation, leading to electronically excited states that initiate degradation reactions.
Research on structurally similar compounds, such as 4-nitrocatechol (B145892) (4NC) and 2-nitrobenzaldehyde, provides insights into the likely photochemical fate of Benzaldehyde, 2,3-dihydroxy-6-nitro-. The degradation can proceed through two main mechanisms:
Direct Photolysis: This occurs when the molecule itself absorbs a photon, leading to an excited state. For nitroaromatic compounds, the excited nitro group is a powerful oxidant and can abstract a hydrogen atom from an adjacent group. In the case of 2-nitrobenzaldehyde, it is known to be photolabile, transforming into 2-nitroso-benzoic acid through an intramolecular reaction with a quantum yield of approximately 0.5. nih.gov A similar intramolecular rearrangement is a plausible pathway for Benzaldehyde, 2,3-dihydroxy-6-nitro-.
Indirect Photolysis: This process is mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and nitrate (B79036) radicals (NO3). acs.orgnih.gov Studies on the reaction of catechol with nitrate radicals, particularly during nighttime, show the formation of nitrocatechol, indicating that such radical-initiated reactions are significant in atmospheric chemistry. acs.orgresearchgate.netacs.org
The environmental matrix significantly influences the rate and products of photolysis. Studies on 4-nitrocatechol have shown that its photolysis rates are much lower in water compared to organic matrices, suggesting more efficient degradation in organic aerosol particles than in cloud or fog droplets. uci.edunih.gov The products of photolysis also vary with the medium; oxidation products are common in isopropanol (B130326) solutions, while photoreduction and dimerization products are observed in solid matrices. uci.edunih.govnsf.gov
| Compound | Matrix | Quantum Yield (Φ) | Key Findings | Reference |
| 4-Nitrocatechol (4NC) | Isomalt Glass | 2.6 x 10⁻⁶ | Photolysis is slower in the semi-solid surrogate for glassy organic aerosol compared to liquid alcohol. | nih.gov |
| 4-Nitrocatechol (4NC) | Liquid Isopropanol | 1.1 x 10⁻⁵ | Photolysis is significantly faster than in the glassy state or in water. | nih.gov |
| 2-Nitrobenzaldehyde | Various Solvents | ~0.5 | Undergoes efficient intramolecular reaction to form 2-nitroso-benzoic acid. | nih.gov |
| 2,4-Dinitrophenol (24DNP) | Water | Low | Photolysis rates are much lower in water than in organic matrices. | uci.edunih.gov |
Chemical and Biochemical Transformation Pathways in Aquatic and Soil Matrices
In soil and aquatic systems, the fate of Benzaldehyde, 2,3-dihydroxy-6-nitro- is governed by a combination of abiotic and biotic processes. The electron-withdrawing nature of the nitro group, coupled with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reduction. nih.gov
Abiotic Degradation: Abiotic transformation pathways in soil and water include hydrolysis and reactions with other chemical constituents. While the aldehyde group can undergo hydration, the C-NO2 bond is generally stable to hydrolysis under typical environmental pH conditions. However, reactions with reduced metal species or minerals in anoxic sediments could potentially lead to the reduction of the nitro group.
Biochemical Transformation: Microbial degradation is a crucial process for the removal of nitroaromatic compounds from the environment. cswab.org Microorganisms have evolved diverse strategies to metabolize these xenobiotics, often using them as sources of carbon, nitrogen, and energy. nih.govdtic.mil
Key microbial degradation pathways applicable to Benzaldehyde, 2,3-dihydroxy-6-nitro- include:
Reductive Pathways: This is the most common initial step in the biodegradation of highly nitrated compounds. The nitro group is sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH2). nih.gov These reactions are often fortuitous and catalyzed by nitroreductases under both aerobic and anaerobic conditions. The resulting aminodihydroxybenzaldehyde would be less toxic and more amenable to further degradation.
Oxidative Pathways: Some bacteria can initiate degradation by attacking the aromatic ring. nih.gov
Monooxygenase enzymes can hydroxylate the ring, leading to the elimination of the nitro group as nitrite. This is a common pathway for nitrophenols. nih.govdtic.mil
Dioxygenase enzymes can insert two hydroxyl groups into the ring, which also results in the spontaneous release of the nitro group as nitrite. nih.govdtic.mil This forms a substituted catechol, which is a common intermediate in the degradation of aromatic compounds and can be cleaved by other enzymes. For instance, the degradation of 2,4-dinitrotoluene (B133949) can be initiated by a dioxygenase to form 4-methyl-5-nitrocatechol. dtic.mil
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to be effective in degrading complex nitroaromatic compounds like TNT, often mineralizing them completely. nih.govnih.gov
| Enzyme Type | Action on Nitroaromatics | Example Substrates | Microorganism Examples | Reference |
| Nitroreductase | Reduces -NO₂ to -NH₂ | TNT, Dinitrotoluenes | Pseudomonas, Clostridium, Desulfovibrio | nih.govnih.gov |
| Monooxygenase | Replaces -NO₂ with -OH, releasing nitrite | Nitrophenols, 4-Methyl-5-nitrocatechol | Pseudomonas, Burkholderia | nih.govdtic.mil |
| Dioxygenase | Dihydroxylates the ring, releasing nitrite | Nitrobenzene (B124822), Nitrotoluenes, Dinitrotoluene | Comamonas, Acidovorax, Burkholderia | dtic.milnih.gov |
Studies on Adsorption and Mobility Characteristics in Environmental Systems
The transport and distribution of Benzaldehyde, 2,3-dihydroxy-6-nitro- in the environment are dictated by its physicochemical properties and its interactions with environmental matrices like soil and sediment. Key properties influencing its fate include water solubility, the octanol-water partition coefficient (Kow), and acid dissociation constant (pKa).
The presence of two polar hydroxyl groups and a nitro group on the benzaldehyde structure suggests that the compound is relatively water-soluble and has a low Kow. researchgate.net This generally correlates with:
High Mobility: Compounds with high water solubility and low Kow tend to have low adsorption to soil organic matter. researchgate.net Consequently, Benzaldehyde, 2,3-dihydroxy-6-nitro- is expected to be mobile in soil and has the potential to leach into groundwater.
Low Bioaccumulation: The high polarity and water solubility suggest a low potential for accumulation in the fatty tissues of organisms.
Development of Environmentally Benign Synthetic Routes to Minimize Waste and Byproducts in Benzaldehyde, 2,3-dihydroxy-6-nitro- Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthesis of nitroaromatic compounds often relies on harsh conditions and hazardous reagents, most notably the use of mixed nitric and sulfuric acids for nitration, which generates significant acidic waste. nih.gov
Developing environmentally benign routes for the synthesis of Benzaldehyde, 2,3-dihydroxy-6-nitro- would focus on several key areas:
Alternative Nitrating Agents: Replacing the mixed-acid system with milder and more selective nitrating agents. This could include solid acid catalysts, metal nitrates, or nitrogen oxides in combination with an oxidant.
Catalytic Processes: Employing catalytic methods can increase efficiency and reduce waste. For example, the oxidation of a substituted toluene (B28343) to the corresponding benzaldehyde can be achieved using sustainable catalysts and oxidants like hydrogen peroxide, minimizing hazardous byproducts. mdpi.com Similarly, oxidation of benzylic alcohols using a bromide-bromate couple in aqueous conditions can be an effective and greener alternative. chemindigest.com
Solvent Selection: Using greener solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions can significantly reduce the environmental impact. A patented method for a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), describes a process using zinc chloride in an aqueous hydrochloric acid medium, which is noted for being simple with easily recyclable reagents. google.com
One-Pot Procedures: Designing syntheses where multiple steps are carried out in a single reactor (one-pot) can reduce the need for intermediate separation and purification steps, thereby minimizing solvent use and waste generation. acs.org
| Synthesis Step | Traditional Method | Greener Alternative | Advantages of Greener Alternative | Reference |
| Nitration | Concentrated H₂SO₄ / HNO₃ | Solid acid catalysts, N₂O₅, metal nitrates | Milder conditions, higher selectivity, reduced acidic waste. | nih.gov |
| Oxidation | Liquid-phase chlorination of toluene followed by hydrolysis | Catalytic oxidation with H₂O₂ or O₂ | Avoids chlorinated byproducts, uses safer oxidants, milder conditions. | mdpi.com |
| Solvent | Volatile organic solvents | Water, ionic liquids, solvent-free conditions | Reduced VOC emissions, improved safety, easier product separation. | google.com |
| Overall Process | Multi-step with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, reduced solvent and energy consumption, less waste. | acs.org |
Future Research Directions and Emerging Paradigms in Benzaldehyde, 2,3 Dihydroxy 6 Nitro Chemistry
Integration with Artificial Intelligence and Machine Learning for Accelerated Synthesis Design and Property Prediction
Furthermore, ML models can predict the physicochemical and biological properties of yet-to-be-synthesized derivatives. By training algorithms on datasets of related molecules, it is possible to forecast parameters such as solubility, reactivity, and potential bioactivity. This predictive power allows researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications. The Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of medicinal chemistry, can be significantly expedited through the use of these in silico methods. nih.gov
Table 1: Hypothetical DMTA Cycle for Benzaldehyde (B42025), 2,3-dihydroxy-6-nitro- Derivatives using AI/ML
| Cycle Phase | Traditional Approach | AI/ML-Integrated Approach | Potential Advantage |
| Design | Manual selection of derivatives based on chemical intuition. | ML models predict properties (e.g., binding affinity, electronic properties) of a virtual library of derivatives. | Prioritization of high-potential targets, reducing wasted synthetic effort. |
| Make | Development of synthetic routes through literature precedent and laboratory experimentation. | AI-powered retrosynthesis tools suggest multiple, optimized synthetic pathways and reaction conditions. nih.gov | Acceleration of synthesis planning and reduction of failed reactions. |
| Test | Physical synthesis and in-vitro/in-vivo testing of all designed compounds. | Targeted synthesis and physical testing of only the top-ranked candidates from the design phase. | Lower costs and faster generation of experimental data. |
| Analyze | Manual analysis of structure-activity relationships (SAR). | ML models are retrained with new experimental data to improve predictive accuracy for the next cycle. | Deeper and more rapid understanding of SAR, leading to more effective future designs. |
Exploration of Novel Reactivity Under Extreme Conditions (e.g., high pressure, mechanochemistry, sonochemistry)
Investigating the reactivity of Benzaldehyde, 2,3-dihydroxy-6-nitro- under non-classical or "extreme" conditions can unlock novel chemical transformations that are inaccessible through conventional thermal methods. These techniques manipulate chemical bonds through physical forces, offering unique synthetic opportunities.
Sonochemistry , the application of ultrasound to chemical reactions, can promote reactivity through acoustic cavitation. acs.org For reactions involving Benzaldehyde, 2,3-dihydroxy-6-nitro-, sonication could enhance reaction rates, improve yields, and even switch selectivity by creating localized high-temperature and high-pressure zones in the solution. acs.org This could be particularly useful for heterogeneous reactions, where the mechanical effects of ultrasound can clean and activate solid surfaces. acs.org
Mechanochemistry involves inducing reactions by grinding, milling, or shearing solid reactants. This solvent-free approach is a cornerstone of green chemistry and can lead to the formation of unique products and polymorphs. Subjecting Benzaldehyde, 2,3-dihydroxy-6-nitro- to mechanochemical conditions could enable solid-state reactions, potentially avoiding issues of low solubility or solvent-driven side reactions.
High-pressure chemistry explores reactions at pressures far exceeding atmospheric levels. Increased pressure can accelerate reactions with a negative activation volume, influence stereoselectivity, and stabilize otherwise transient intermediates. Exploring the reaction landscape of Benzaldehyde, 2,3-dihydroxy-6-nitro- under high pressure could reveal new pathways for derivatization or polymerization.
Development of Advanced Analytical Techniques for In-Situ and Operando Monitoring of Benzaldehyde, 2,3-dihydroxy-6-nitro- Reactions
A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes. The development and application of advanced analytical techniques that can monitor reactions in real-time (in-situ) and under actual operating conditions (operando) are critical. nih.gov These methods provide a dynamic picture of the reaction, revealing transient intermediates and clarifying kinetic profiles.
For reactions involving Benzaldehyde, 2,3-dihydroxy-6-nitro-, such as the reduction of its nitro group or the condensation of its aldehyde function, operando spectroscopy could be invaluable. For instance, if the compound were used as a precursor in an electrocatalytic process, techniques like operando X-ray Absorption Spectroscopy (XAS) could track the oxidation state of a metal catalyst, while in-situ Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) could identify adsorbed intermediates on the electrode surface. pnas.org These methods are crucial for understanding mechanisms in complex processes like nitrate (B79036) reduction. researchgate.netrsc.org
Table 2: Potential In-Situ/Operando Techniques for Studying Reactions of Benzaldehyde, 2,3-dihydroxy-6-nitro-
| Technique | Information Provided | Example Application |
| Operando Raman Spectroscopy | Vibrational modes of molecules, tracking changes in functional groups and bond formation/breaking. | Monitoring the conversion of the nitro group to an amino group during a catalytic hydrogenation. |
| Operando FTIR/ATR-SEIRAS | Identification of functional groups of reactants, products, and surface-adsorbed intermediates. pnas.org | Studying the mechanism of a condensation reaction involving the aldehyde group in real-time. |
| Operando UV-Vis Spectroscopy | Changes in electronic transitions, useful for monitoring conjugated systems. | Following the progress of a reaction that alters the aromatic system's conjugation. |
| In-Situ NMR Spectroscopy | Detailed structural information on soluble species, allowing for the identification of intermediates and products without sample workup. | Elucidating the reaction pathway and kinetics of a derivatization reaction in solution. |
Rational Design of Benzaldehyde, 2,3-dihydroxy-6-nitro- Based Intelligent Materials with Responsive Properties
"Intelligent" or "smart" materials are designed to respond to external stimuli in a controlled and predictable manner. The multifunctional nature of Benzaldehyde, 2,3-dihydroxy-6-nitro-, with its aldehyde, hydroxyl, and nitro groups, makes it an excellent building block for such materials. These functional groups provide sites for polymerization, cross-linking, or coordination with metal ions.
For example, the dihydroxy groups could be used to form polyesters or polyethers, while the aldehyde could be used for cross-linking or surface functionalization. The electron-withdrawing nitro group can modulate the electronic properties of the resulting material and could also be a site for chemical sensing through its reduction. Materials derived from this compound could be designed to respond to various stimuli:
pH: The phenolic hydroxyl groups have pKa values that would allow a polymer matrix to swell or shrink in response to changes in pH.
Light: The nitroaromatic system could be engineered to be photolabile or photochromic, allowing material properties to be altered with light.
Chemical Analytes: The compound could be incorporated into a polymer or framework designed to selectively bind specific ions or molecules, leading to a detectable colorimetric or fluorescent response, similar to how other functionalized materials are used for sensing. science.gov
A promising direction is the development of smart hydrogels or microgels incorporating the molecule, which could find applications in catalysis or controlled release systems. rsc.org
Interdisciplinary Approaches: Bridging Organic Synthesis with Nanoscience and Optoelectronics for Novel Benzaldehyde, 2,3-dihydroxy-6-nitro- Derived Systems
The most significant breakthroughs often occur at the interface of different scientific disciplines. By combining the synthetic chemistry of Benzaldehyde, 2,3-dihydroxy-6-nitro- with nanoscience and optoelectronics, novel functional systems with unprecedented properties can be created.
In nanoscience , the molecule could be used as a capping agent to functionalize the surface of nanoparticles (e.g., gold, silver, quantum dots). rsc.org The specific functional groups could impart new properties to the nanoparticles, such as improved dispersibility, catalytic activity, or the ability to target specific biological sites. The catalytic reduction of nitrobenzaldehydes using silver nanoparticles embedded in microgels is an example of this synergy. rsc.org
In optoelectronics , the electronic characteristics of the molecule—a benzene (B151609) ring substituted with both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups—make it an interesting candidate for organic electronic materials. Derivatives could be synthesized and investigated for their properties as organic light-emitting diodes (OLEDs), components of dye-sensitized solar cells, or non-linear optical materials. The inherent asymmetry and polarizability of such "push-pull" systems are often prerequisites for these applications. Further research could focus on synthesizing oligomers or polymers from this benzaldehyde monomer to create materials with tailored electronic and photophysical properties for use in advanced devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
